2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid
Description
2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid is a benzenesulfonamide derivative characterized by a dimethylamino group (-N(CH₃)₂) at the para position and a nitro group (-NO₂) at the meta position on the benzene ring. The sulfonamido (-SO₂NH-) linkage connects the aromatic core to an acetic acid moiety (-CH₂COOH). This compound is primarily utilized in chemical synthesis and pharmaceutical research, where its electronic and steric properties influence reactivity and binding interactions .
Properties
IUPAC Name |
2-[[4-(dimethylamino)-3-nitrophenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6S/c1-12(2)8-4-3-7(5-9(8)13(16)17)20(18,19)11-6-10(14)15/h3-5,11H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTPCJXRHJRFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid typically involves multiple steps:
Nitration: The starting material, 4-dimethylaminobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfonamide group.
Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like sodium dithionite.
Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction Product: 2-[4-(Dimethylamino)-3-aminobenzenesulfonamido]acetic acid.
Substitution Product: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
Scientific Research Applications of 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid
This compound is an organic compound with a sulfonamide group, a nitro group, a dimethylamino group attached to a benzene ring, and an acetic acid moiety. This compound has applications in medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
This compound can be employed as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science
The unique functional groups in this compound make it suitable for developing advanced materials with specific properties.
Biological Studies
This compound can be used to understand the interactions of sulfonamide-containing compounds with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can mimic the structure of natural substrates, potentially allowing the compound to inhibit enzymes or receptors involved in various biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-[4-(Methylamino)-3-nitrobenzenesulfonamido]acetic Acid
- Key Difference: Substitution of the dimethylamino group (-N(CH₃)₂) with a methylamino group (-NHCH₃) at the para position.
- Lower basicity (pKa ~8–9 for methylamino vs. ~10–11 for dimethylamino) due to fewer alkyl substituents, altering solubility in polar solvents .
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic Acid (CAS: 794584-39-7)
- Key Difference: Replacement of the dimethylamino and 3-nitro groups with a phenyl ring substituted with a 2-nitrobenzenesulfonamido group.
- Impact: Increased aromaticity and rigidity, reducing conformational flexibility. Weaker electron-donating effects due to the absence of dimethylamino, which may lower reactivity in electrophilic substitutions .
2-[(4-Methyl-3-nitrophenyl)formamido]acetic Acid
- Key Difference : Formamido (-CONH-) linkage instead of sulfonamido (-SO₂NH-), with a methyl group at the para position.
- Impact :
Physicochemical Properties
Key Observations :
- The dimethylamino group enhances solubility in organic solvents (e.g., logP = 1.8) compared to the phenyl-substituted derivative (logP = 2.5) .
- Methylamino substitution improves aqueous solubility but reduces lipophilicity, impacting membrane permeability .
Industrial and Research Findings
- Resin Chemistry: Ethyl 4-(dimethylamino) benzoate (a related compound) shows higher reactivity in resin cements than 2-(dimethylamino) ethyl methacrylate, suggesting dimethylamino groups enhance polymerization efficiency. This trend may extend to the target compound’s utility in polymer chemistry .
- Thermal Stability : Sulfonamido derivatives generally exhibit superior thermal stability (>200°C) compared to formamido analogues (<150°C), critical for high-temperature applications .
Biological Activity
2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonamide group and a nitro-substituted aromatic ring. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the induction of apoptosis in cancer cells.
Biological Activity Overview
Antimicrobial Studies
Research has demonstrated that this compound shows significant antimicrobial activity. In vitro studies indicated that the compound effectively inhibits the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for E. coli, indicating potent antibacterial properties.
Antitumor Activity
In a study examining the antitumor effects of this compound on various cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways. The IC50 values for cell viability were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.
Further investigation into the mechanism of action revealed that the compound's efficacy might be linked to its ability to disrupt cellular signaling pathways involved in proliferation and survival. Specifically, it was noted that treatment with the compound resulted in decreased expression levels of anti-apoptotic proteins such as Bcl-2.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 4-(dimethylamino)-3-nitrobenzenesulfonyl chloride with glycine derivatives under basic conditions (e.g., NaHCO₃ or triethylamine in anhydrous THF). Key variables include temperature (0–25°C), stoichiometric ratios (1:1.2 sulfonyl chloride:glycine), and reaction time (4–12 hours). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is critical to isolate the product . Parallel approaches for structurally similar sulfonamides suggest alternative solvents like DMF may enhance reactivity but require rigorous drying to avoid hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : ¹H NMR should resolve the dimethylamino group (δ 2.8–3.2 ppm, singlet) and sulfonamido protons (δ 7.2–8.0 ppm). Discrepancies in integration ratios may arise from tautomerism; deuterated DMSO or CDCl₃ can stabilize the dominant form .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~342.08). Contaminants from incomplete purification (e.g., residual glycine) require re-crystallization in ethanol/water .
- IR : Key peaks include sulfonamide S=O (1350–1300 cm⁻¹) and nitro groups (1520–1480 cm⁻¹). Overlapping bands with acetamide C=O (1680 cm⁻¹) necessitate deconvolution software .
Q. How does the compound’s solubility profile impact experimental design in aqueous vs. organic systems?
- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL at pH 7) due to its hydrophobic aryl and sulfonamide groups. For in vitro studies, dissolve in DMSO (10–50 mM stock) and dilute in buffer (≤1% DMSO). In organic media, solubility improves in THF or dichloromethane. Stability tests (24-hour HPLC monitoring) are advised to detect degradation under varying pH and temperature .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or redox reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density at the nitro group (electrophilic site) and sulfonamido nitrogen (nucleophilic site). Transition state analysis for sulfonamide hydrolysis can guide pH-dependent stability .
- Reaction Path Search : Use quantum chemical software (e.g., GRRM) to explore intermediates in nitro-group reduction. Experimental validation via cyclic voltammetry (e.g., E° reduction at −0.5 V vs. Ag/AgCl) aligns with computational predictions .
Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in mechanistic studies?
- Methodological Answer :
- Dose-Response Profiling : Test concentrations from 0.1–100 μM to distinguish specific inhibition (low μM IC₅₀) from non-specific toxicity (high μM LC₅₀).
- Off-Target Screening : Use proteome microarrays or thermal shift assays to identify unintended protein interactions. For example, nitro-group metabolites may bind heme proteins, requiring LC-MS/MS metabolite tracking .
Q. What methodologies address challenges in scaling up synthesis while minimizing impurities?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., sulfonamide dimerization) by precise control of residence time and mixing. Pilot studies for analogous compounds show 20% yield improvement over batch methods .
- Impurity Profiling : UPLC-QTOF identifies by-products (e.g., des-nitro derivatives). Recrystallization with activated charcoal removes colored impurities, validated by UV-Vis (λmax 320 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
